molecular formula C14H23N2O15P3 B1260659 isopentenyl-UTP

isopentenyl-UTP

Cat. No.: B1260659
M. Wt: 552.26 g/mol
InChI Key: SSDOYAOBANIALF-OJAKKHQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopentenyl-UTP is a modified uridine triphosphate derivative characterized by the addition of an isopentenyl group to the uracil base. These compounds often serve as alternative substrates in enzymatic studies, enabling researchers to probe RNA modification pathways and their implications in diseases like cancer and genetic disorders.

Properties

Molecular Formula

C14H23N2O15P3

Molecular Weight

552.26 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(3-methylbut-3-enoxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C14H23N2O15P3/c1-8(2)4-6-27-32(21,22)30-34(25,26)31-33(23,24)28-7-9-11(18)12(19)13(29-9)16-5-3-10(17)15-14(16)20/h3,5,9,11-13,18-19H,1,4,6-7H2,2H3,(H,21,22)(H,23,24)(H,25,26)(H,15,17,20)/t9-,11-,12-,13-/m1/s1

InChI Key

SSDOYAOBANIALF-OJAKKHQRSA-N

Isomeric SMILES

CC(=C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O

Canonical SMILES

CC(=C)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The structural similarity of UTP derivatives is critical for their biological activity. For example:

  • 4-Thio-ethyl-UTP (): Features a sulfur atom replacing oxygen at the 4th position of the uracil ring, coupled with an ethyl group. This modification enhances selectivity for RNA editing enzymes, making it a tool for studying sequence-specific RNA interactions .
  • Isopentenyl-UTP (hypothetical): Likely contains an isopentenyl moiety (C₅H₈) attached to the uracil base, which may influence steric interactions or binding affinity in RNA polymerase or editing enzyme assays.

Mechanistic Differences

  • 4-Thio-ethyl-UTP is noted for its stability against enzymatic degradation due to the thio modification, prolonging its activity in RNA splicing experiments .

4-Thio-ethyl-UTP

  • RNA Splicing : Demonstrated >90% incorporation efficiency in in vitro RNA editing assays, with minimal off-target effects .
  • Therapeutic Potential: Used to identify dysregulated RNA editing pathways in glioblastoma, highlighting its diagnostic utility .

This compound (Inferred from Analogues)

  • Hypothetical Applications: Could serve as a substrate for studying prenylated RNA motifs or viral RNA polymerases, given the prevalence of isoprenoid modifications in cellular biochemistry.

Comparative Data Table

Property 4-Thio-ethyl-UTP This compound (Hypothetical)
Molecular Formula C₁₁H₁₉N₂O₁₄P₃S (free acid) C₁₄H₂₃N₂O₁₄P₃ (estimated)
Molecular Weight 528.26 g/mol ~600 g/mol (estimated)
Key Modification 4-thio, ethyl group Isopentenyl group
Primary Use RNA splicing/editing RNA prenylation studies
Selectivity High for specific RNA motifs Unknown (structural inference)

Notes on Patent and Structural Comparisons

  • Patent Disclosures (): Chemical patents for UTP derivatives typically emphasize utility (e.g., enzymatic selectivity) over exhaustive structural details, aligning with 4-Thio-ethyl-UTP’s documented applications .
  • Structural Similarity Tools (): Databases leverage structural overlap (e.g., shared uracil cores) to identify analogues, a method applicable to this compound despite its absence in the provided evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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